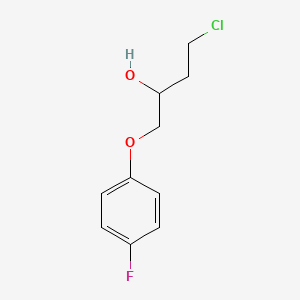

4-Chloro-(4-fluorophenoxy)-2-butanol

Description

4-Chloro-(4-fluorophenoxy)-2-butanol is a halogenated secondary alcohol with a molecular structure combining a butanol backbone (C₄H₉OH), a chlorine atom at the fourth carbon, and a 4-fluorophenoxy substituent.

Properties

Molecular Formula |

C10H12ClFO2 |

|---|---|

Molecular Weight |

218.65 g/mol |

IUPAC Name |

4-chloro-1-(4-fluorophenoxy)butan-2-ol |

InChI |

InChI=1S/C10H12ClFO2/c11-6-5-9(13)7-14-10-3-1-8(12)2-4-10/h1-4,9,13H,5-7H2 |

InChI Key |

CWOBLFMQJIBQED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCC(CCCl)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Agrochemicals

1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazole-1-yl)-2-butanol (Baytan)

- Structure: Shares a butanol backbone and 4-chlorophenoxy group but includes a triazole ring and dimethyl groups.

- Key Differences: The triazole ring in Baytan introduces antifungal activity, a feature absent in 4-Chloro-(4-fluorophenoxy)-2-butanol. Fluorine in the latter may increase electronegativity and metabolic stability compared to Baytan’s chlorine-only substituents .

- Application : Baytan is a fungicide, whereas the target compound’s use remains speculative without explicit bioactivity data.

[4-(4-Bromo-2-chlorophenoxy)-3-fluorophenyl]methanol

- Structure: Features a bromo-chloro-fluorophenoxy group attached to a phenylmethanol core.

- Key Differences: The bromine and additional chlorine substituents enhance steric bulk and lipophilicity compared to this compound. The phenylmethanol core may alter solubility and reactivity .

Derivatives in Pharmaceutical Research

5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran

- Structure : Contains a benzofuran core with chloro, fluorophenyl, and sulfinyl groups.

- Key Differences: The benzofuran scaffold enables π-π stacking interactions in drug-receptor binding, unlike the aliphatic butanol chain of the target compound. Sulfinyl groups improve oxidative stability, a feature absent in the target molecule .

4-(4-Chlorophenyl)-2-[(4-fluorophenyl)amino]-4-oxobutanoic Acid

- Structure: A butanoic acid derivative with chloro- and fluorophenyl substituents and an amino group.

- The keto-amino group may confer different metabolic pathways .

Data Table: Comparative Analysis of Key Features

Research Findings and Implications

- Halogen Effects: Fluorine’s electronegativity in this compound may reduce metabolic degradation compared to chlorine-only analogues like Baytan .

- Solubility Trends : Aliphatic alcohols (e.g., the target compound) generally exhibit higher water solubility than aromatic derivatives (e.g., benzofurans) due to reduced π-system interactions .

- Toxicity Considerations: Chlorinated phenoxy compounds (e.g., DDT derivatives) are linked to environmental persistence ; the target compound’s fluorine substituent might mitigate this risk.

Notes

- Limitations: Direct experimental data on this compound are sparse; comparisons rely on structural analogues and theoretical principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.